molecular formula C13H12Cl2N2O2 B8405148 Ethyl 5-(3,4-dichlorophenyl)-1-methylpyrazole-3-carboxylate

Ethyl 5-(3,4-dichlorophenyl)-1-methylpyrazole-3-carboxylate

Cat. No. B8405148
M. Wt: 299.15 g/mol
InChI Key: UHCFRDWSYPZJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265149B2

Procedure details

In analogy to the procedure described for example 4 b], (Z)-4-(3,4-dichloro-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid ethyl ester was reacted with methylhydrazine in ethanol under reflux conditions to give 5-(3,4-dichloro-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester as colorless crystals and 5-(3,4-dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])/[C:5](/O)=[CH:6]/[C:7]([C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([Cl:16])[CH:10]=1)=O)[CH3:2].[CH3:19][NH:20][NH2:21]>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[N:20]([CH3:19])[N:21]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([Cl:16])[CH:10]=2)[CH:6]=1)=[O:18])[CH3:2].[CH2:1]([O:3][C:4]([C:5]1[CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([Cl:16])[CH:10]=2)[N:20]([CH3:19])[N:21]=1)=[O:18])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(/C(=C/C(=O)C1=CC(=C(C=C1)Cl)Cl)/O)=O
Step Two
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N(N=C(C1)C1=CC(=C(C=C1)Cl)Cl)C
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C(=C1)C1=CC(=C(C=C1)Cl)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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